molecular formula C17H13N3O3S2 B2374866 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 895443-20-6

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2374866
CAS RN: 895443-20-6
M. Wt: 371.43
InChI Key: DDLWCNBEONBHKS-UHFFFAOYSA-N
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Description

“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring, which is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, N-alkyl-N-aryl BT-sulfonamides can be accessed with the help of the Chan-Lam coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For example, free thiazole is a light-yellow liquid with an odor similar to pyridine .

Scientific Research Applications

Antibacterial Agents

A study by Palkar et al. (2017) focused on the synthesis and antibacterial evaluation of novel compounds closely related to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide. Some of these compounds displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).

Potential EGFR Inhibitors

Research by Zhang et al. (2017) on benzo[d]thiazole-2-carboxamide derivatives, which are structurally similar to the compound , revealed their effectiveness as potential epidermal growth factor receptor (EGFR) inhibitors. These compounds showed notable cytotoxicity against various cancer cell lines, suggesting their potential as cancer therapeutics (Zhang et al., 2017).

Antitumor Activity

A study by Ostapiuk et al. (2017) synthesized compounds related to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide and examined their antitumor activity. The findings revealed significant antitumor effects in some of the synthesized thiazole derivatives (Ostapiuk et al., 2017).

Cytotoxic and Antimicrobial Activities

Nam et al. (2010) explored the cytotoxic and antimicrobial activities of benzothiazole derivatives, which are structurally related to the subject compound. These derivatives showed significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial growth (Nam et al., 2010).

Chemosensors for Anions

A study by Wang et al. (2015) on coumarin benzothiazole derivatives, structurally similar to the compound , highlighted their potential as chemosensors for cyanide anions. These compounds demonstrated significant color and fluorescence changes in the presence of cyanide, indicating their potential use in chemical sensing applications (Wang et al., 2015).

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-22-12-6-11-15(7-13(12)23-2)25-17(19-11)20-16(21)9-3-4-10-14(5-9)24-8-18-10/h3-8H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLWCNBEONBHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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